molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No. B1265917
CAS RN: 22776-74-5
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

To a solution of diborane in tetrahydrofuran (1M, 20 ml) was added dropwise a solution of 2-azatricyclo[4.3.1.14,8 ]-undecan-3-one (1.01 g) in dry tetrahydrofuran (20 ml) under stirring at cooling in an ice-bath. The mixture was stirred under the same condition for 2 hours and then at room temperature overnight. To the reaction mixture was added dropwise IN hydrochloric acid aqueous solution (20 ml). After removal of the solvent under reduced pressure, the residue was washed with ethyl acetate. The aqueous layer was alkalined with IN sodium hydroxide aqueous solution, extracted with ethyl acetate three times and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecane (0.48 g), which was used in a following reaction step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B#B.[CH:3]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[C:5](=O)[NH:4]1)[CH2:11]2>O1CCCC1.Cl>[CH:3]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5][NH:4]1)[CH2:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
1.01 g
Type
reactant
Smiles
C12NC(C3CC(CC(C1)C3)C2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at cooling in an ice-bath
STIRRING
Type
STIRRING
Details
The mixture was stirred under the same condition for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C12NCC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.